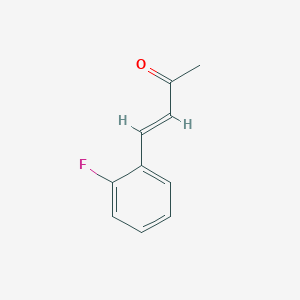

4-(2-Fluorophenyl)but-3-en-2-one

描述

Structure

3D Structure

属性

IUPAC Name |

(E)-4-(2-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZCIZDIGXGYDS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876253 | |

| Record name | 3-Buten-2-one,4-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2143-80-8, 148775-25-1 | |

| Record name | 4-(2-Fluorophenyl)but-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002143808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one,4-(2-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3E)-4-(2-fluorophenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Fluorophenyl but 3 En 2 One

Established Synthetic Routes to 4-(2-Fluorophenyl)but-3-en-2-one

The synthesis of this compound, an α,β-unsaturated ketone, is primarily achieved through condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry. sigmaaldrich.commasterorganicchemistry.com These methods offer reliable pathways to the target compound by combining a suitable aromatic aldehyde with a ketone.

Condensation Reactions, Including Aldol (B89426) and Claisen-Schmidt Condensation Approaches

The most prominent and widely utilized method for the synthesis of this compound is the Claisen-Schmidt condensation, a variation of the aldol condensation. wikipedia.orgtaylorandfrancis.com This reaction involves the cross-aldol condensation of an aromatic aldehyde that lacks α-hydrogens with a ketone that possesses them. wikipedia.orglibretexts.org In this specific case, 2-fluorobenzaldehyde is reacted with acetone.

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is as follows:

Enolate Formation: A base abstracts an α-hydrogen from acetone, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-fluorobenzaldehyde.

Protonation: The resulting alkoxide is protonated by a solvent molecule (e.g., water) to give the β-hydroxy ketone.

Dehydration: Under the reaction conditions, a molecule of water is eliminated to form the carbon-carbon double bond, resulting in the conjugated enone. openstax.org

Acid-catalyzed conditions can also be employed for aldol condensations, proceeding through an enol intermediate. libretexts.orglibretexts.org However, base-catalyzed reactions are more common for the synthesis of this type of chalcone-like compound. taylorandfrancis.com

Precursor-Based Syntheses and Analogous Strategies (e.g., Friedel-Crafts Acylation for Isomers)

While direct synthesis via condensation is most common, precursor-based strategies can also be envisioned. For instance, the synthesis of isomers of this compound could be achieved through Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of a fluorinated aromatic ring with an appropriate acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org

For example, to synthesize an isomer where the fluorine atom is at a different position on the phenyl ring, one could start with the corresponding fluorinated benzene derivative. The acylation would introduce the butenone side chain. However, Friedel-Crafts acylation typically introduces an acyl group directly attached to the aromatic ring. To obtain the butenone structure, a subsequent reaction, such as a Wittig reaction or a condensation with an appropriate phosphorus ylide, would be necessary to extend the carbon chain and introduce the double bond.

It is important to note that Friedel-Crafts reactions can be subject to rearrangements and may not be the most direct route to this compound itself, but they represent a valid strategy for the synthesis of its isomers and analogues. masterorganicchemistry.com

Novel Synthetic Strategies and Process Development

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for condensation reactions. These include the use of solid-supported catalysts and solvent-free reaction conditions. For instance, the use of solid sodium hydroxide as a catalyst in a solvent-free grinding technique has been reported to give quantitative yields of α,α'-bis-(substituted-benzylidene)cycloalkanones in Claisen-Schmidt reactions. nih.gov Such methodologies could potentially be adapted for the synthesis of this compound, offering advantages in terms of reduced solvent waste and simplified product isolation.

Furthermore, process development often focuses on optimizing reaction conditions to maximize yield and purity while minimizing reaction times and energy consumption. This can involve screening different catalysts, solvents, and temperatures. The use of mesoporous aluminosilicates as catalysts in the reaction of styrene and acetic anhydride to produce (E)-4-phenyl-3-buten-2-one suggests that solid acid catalysts could also be explored for the synthesis of its fluorinated analogue. google.com

"On Water" Reaction Methodologies for Enone Formation

An emerging area in green chemistry is the use of water as a solvent for organic reactions, often referred to as "on water" synthesis. acs.org These reactions can exhibit significant rate enhancements for certain transformations, including the formation of enones. acs.org The hydrophobic effect and the high cohesive energy density of water are thought to contribute to these rate accelerations.

While specific examples for the "on water" synthesis of this compound are not prevalent in the literature, the general principle has been demonstrated for related enone syntheses. core.ac.uk This approach offers a sustainable alternative to traditional organic solvents and can simplify product work-up, as the water-insoluble product can often be isolated by simple filtration. acs.org

Derivatization Strategies for this compound Analogues

The structure of this compound offers several sites for chemical modification to generate a library of analogues. These modifications can be broadly categorized by the part of the molecule being altered.

Modifications of the Butenone Backbone

The butenone backbone of this compound is a versatile scaffold for derivatization due to the presence of two key functional groups: the α,β-unsaturated ketone.

The carbonyl group can undergo a variety of reactions. For example, reduction of the ketone with a reducing agent like sodium borohydride would yield the corresponding allylic alcohol. orgsyn.org The carbonyl group can also react with Grignard reagents or organolithium compounds to introduce new alkyl or aryl groups at the carbonyl carbon, leading to tertiary alcohols.

The α,β-unsaturated system is susceptible to conjugate addition (Michael addition) reactions. A wide range of nucleophiles, including amines, thiols, and carbanions, can be added to the β-carbon, leading to a diverse array of derivatives.

Furthermore, the double bond can undergo reactions such as epoxidation, dihydroxylation, or hydrogenation. Cycloaddition reactions, like the Diels-Alder reaction, are also possible, where the enone can act as a dienophile.

The methyl group of the acetyl moiety can also be a site for derivatization. For instance, it can be halogenated under specific conditions or can participate in further condensation reactions if a strong base is used to deprotonate it.

These potential modifications of the butenone backbone provide a rich platform for the synthesis of a wide range of analogues of this compound, each with potentially unique chemical and physical properties.

Data Tables

Table 1: Key Synthetic Reactions for this compound and Analogues

| Reaction | Reactants | Reagents/Catalysts | Product Type |

| Claisen-Schmidt Condensation | 2-Fluorobenzaldehyde, Acetone | NaOH or KOH | α,β-Unsaturated Ketone |

| Friedel-Crafts Acylation | Fluorobenzene derivative, Acyl halide/anhydride | Lewis Acid (e.g., AlCl₃) | Acylated Aromatic Ring |

| Reduction of Carbonyl | This compound | Sodium Borohydride | Allylic Alcohol |

| Michael Addition | This compound, Nucleophile (e.g., amine, thiol) | Base or Acid Catalyst | β-Substituted Ketone |

Substitutions on the Phenyl Ring

The phenyl ring of this compound is adorned with two substituents that dictate its reactivity towards further substitution: the fluorine atom and the but-3-en-2-one chain. The fluorine, a halogen, is an ortho, para-directing group, yet it deactivates the ring towards electrophilic attack through its inductive effect. Conversely, the butenone side chain is a strongly electron-withdrawing group due to the conjugated carbonyl system, which deactivates the ring and directs incoming electrophiles to the meta position. uci.edu The interplay of these groups makes further electrophilic aromatic substitution challenging, while opening possibilities for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution reactions on this molecule are generally disfavored due to the presence of two deactivating groups. The reaction proceeds via a two-step mechanism involving the formation of a positively charged carbocation intermediate, the stability of which is crucial for the reaction to proceed. libretexts.orgmasterorganicchemistry.com The strong deactivating nature of the butenone group significantly destabilizes this intermediate, necessitating harsh reaction conditions. Should a reaction occur, the directing effects of the existing substituents would guide the position of the incoming electrophile. For instance, in a nitration reaction, the incoming nitro group would be directed meta to the butenone chain (to position 5) and ortho/para to the fluorine atom (positions 3 or 5). The reinforced deactivation at all positions makes such transformations low-yielding and synthetically impractical.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to EAS, the electronic properties of this compound make it a candidate for nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of a good leaving group (the fluoride (B91410) ion) and strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgchemistrysteps.com The butenone chain at the ortho position helps to activate the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comlibretexts.org This allows for the displacement of the fluoride ion by a variety of strong nucleophiles.

Common nucleophilic aromatic substitution reactions could include:

Hydroxylation : Reaction with a strong base like sodium hydroxide (NaOH) to replace the fluorine atom with a hydroxyl group.

Alkoxylation : Using alkoxides such as sodium methoxide (NaOCH₃) to introduce an ether linkage.

Amination : Reaction with ammonia or amines to form aniline derivatives.

The SNAr mechanism involves the initial addition of the nucleophile to the carbon bearing the fluorine, followed by the elimination of the fluoride ion, which restores the aromaticity of the ring. pressbooks.pub This pathway is more synthetically viable than EAS for modifying the phenyl ring of this specific chalcone (B49325).

Considerations for Industrial-Scale Synthesis, Including Optimized Reaction Conditions, Continuous Flow Reactors, and Large-Scale Batch Reactors

The industrial production of this compound is typically achieved through a Claisen-Schmidt condensation reaction. This process involves the base- or acid-catalyzed reaction of 2-fluorobenzaldehyde with acetone. researchgate.netscispace.com The scalability of this synthesis depends heavily on the optimization of reaction parameters and the choice of reactor technology.

Optimized Reaction Conditions

The efficiency of the Claisen-Schmidt condensation is highly dependent on the choice of catalyst, solvent, and temperature. The reaction is an aldol condensation followed by a dehydration step, which can be catalyzed by either acids or bases. rsc.org

Catalysts : While traditional methods use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), modern approaches often employ recyclable and more environmentally benign catalysts. researchgate.netscispace.com Sulfonic acid-functionalized ionic liquids, for example, can act as both the catalyst and the solvent, leading to high yields and easy separation of the product. acs.org

Solvents : The choice of solvent can dramatically affect reaction time and yield. While alcohols like ethanol are common, switching to solvents such as tetrahydrofuran (THF) has been shown to reduce reaction times from hours to minutes. celonpharma.com Solvent-free conditions, particularly with solid acid catalysts, represent a green and efficient alternative that simplifies work-up and reduces waste. rsc.org

Temperature : The condensation reaction is typically exothermic. Maintaining a controlled temperature, often between 20-25°C, is crucial to prevent side reactions and ensure high product purity. scispace.com

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol/Water | 20-25 | 4-5 hours | ~82 | scispace.com |

| Sulfonic Acid Ionic Liquid | None (IL as solvent) | Room Temp | ~30 min | 85-94 | acs.org |

| Sodium Ethoxide (EtONa) | Tetrahydrofuran (THF) | Not Specified | 10 min | 87 | celonpharma.com |

| HAlMSN (Solid Acid) | Solvent-Free | Room Temp (25°C) | ~15 min | 97 | rsc.org |

Continuous Flow Reactors

Continuous flow chemistry offers significant advantages for the industrial synthesis of chalcones, addressing many of the challenges associated with batch processing, particularly for exothermic reactions. almacgroup.com

Key benefits include:

Enhanced Heat Transfer : The high surface-area-to-volume ratio in microreactors allows for rapid and efficient removal of heat, preventing temperature spikes and improving safety. almacgroup.com

Superior Mixing : Reactants are mixed rapidly and efficiently, leading to faster reaction rates and more consistent product quality. celonpharma.com

Reduced Reaction Times : Residence times in flow reactors are often on the order of minutes, compared to hours in batch reactors, significantly increasing throughput. celonpharma.com

Improved Safety and Scalability : The small reactor volume minimizes the risk associated with hazardous intermediates or exothermic events. Scaling up production is achieved by running the system for longer periods or by numbering up (using multiple reactors in parallel). almacgroup.com

A typical setup involves pumping separate streams of 2-fluorobenzaldehyde and a solution of acetone with a base catalyst. The streams converge at a T-mixer and enter a heated or cooled reactor coil where the reaction occurs within a defined residence time before being quenched in-line. celonpharma.commit.edu

| Parameter | Value | Reference |

|---|---|---|

| Reagent A (Ester) Flow Rate | 5 cm³/min | celonpharma.com |

| Reagent B (Base) Flow Rate | 5 cm³/min | celonpharma.com |

| Quench (1M HCl) Flow Rate | 5 cm³/min | celonpharma.com |

| Reactor Volume | 2 x 10 cm³ | celonpharma.com |

| Optimized Residence Time | 2 minutes | celonpharma.com |

| Productivity | 74.4 g/h | celonpharma.com |

Large-Scale Batch Reactors

For certain production scenarios, particularly those requiring flexibility to manufacture multiple products, large-scale batch reactors remain relevant. buffalo.edu However, the exothermic nature of the Claisen-Schmidt condensation requires specific design considerations to ensure safety and product quality at scale. utah.edu

Reactor Design : A jacketed reactor is essential for circulating a cooling fluid to manage the reaction temperature. For very large volumes, internal cooling coils may also be necessary to provide sufficient heat transfer surface area. google.com High-torque agitation systems are required to ensure the reaction mixture remains homogeneous, preventing localized hot spots and promoting efficient mixing of the reactants. utah.edu

Operational Procedure : The synthesis is typically performed in a semi-batch mode, where the reactor is charged with the 2-fluorobenzaldehyde and acetone, and the basic catalyst solution is added slowly and controllably. This allows the cooling system to keep pace with the heat generated by the reaction. matec-conferences.org Continuous monitoring of the internal temperature is critical to prevent a runaway reaction. Once the reaction is complete, the product is typically isolated by neutralizing the mixture, which causes the chalcone to precipitate, followed by filtration, washing, and drying. scispace.com While flexible, batch reactors generally have lower space-time yields and can present greater safety challenges for highly exothermic reactions compared to continuous flow systems. buffalo.edubitmesra.ac.in

Elucidation of Reaction Mechanisms and Kinetics for 4 2 Fluorophenyl but 3 En 2 One

Mechanistic Insights into Enone Reactivity, Including Addition Reactions and Michael Additions

The core reactivity of 4-(2-fluorophenyl)but-3-en-2-one is defined by its enone functional group, which features a carbon-carbon double bond conjugated with a carbonyl group. This arrangement creates two electrophilic sites: the carbonyl carbon and the β-carbon of the double bond. This dual electrophilicity allows for two primary modes of attack by nucleophiles: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition or Michael addition) to the β-carbon.

Addition Reactions:

Nucleophilic attack can occur directly at the carbonyl carbon, a process favored by "hard" nucleophiles such as Grignard reagents and organolithium compounds. youtube.commasterorganicchemistry.com This pathway leads to the formation of an alcohol after protonation. The carbonyl carbon is considered a "hard" electrophile due to its proximity to the highly electronegative oxygen atom. youtube.com

Michael Additions:

Alternatively, "soft" nucleophiles, which are typically larger, more polarizable, and sometimes neutrally charged (e.g., enolates, amines, and thiolates), tend to attack the "softer" electrophilic β-carbon. youtube.commasterorganicchemistry.com This conjugate addition, known as the Michael reaction, is a thermodynamically favored process. youtube.comlibretexts.org The mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation of this enolate, either at the oxygen followed by tautomerization or directly at the α-carbon, yields the final 1,4-addition product. youtube.comlibretexts.org The driving force for the Michael addition is the formation of a strong carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com

The general mechanism for a Michael reaction can be summarized in the following steps:

Deprotonation: A base removes a proton from the nucleophile to form an enolate. masterorganicchemistry.comlibretexts.org

Conjugate Addition: The enolate attacks the β-carbon of the enone. masterorganicchemistry.comlibretexts.org

Protonation: The resulting enolate intermediate is protonated to give the final product. masterorganicchemistry.comlibretexts.org

The stereochemistry of Michael additions is an important consideration, as the formation of new sp³-hybridized carbons can lead to the creation of chiral centers. libretexts.org

Role of the Fluorine Atom in Directing Reaction Pathways

The presence of a fluorine atom on the phenyl ring at the ortho position significantly influences the reactivity of this compound. Fluorine is the most electronegative element, and its introduction into an organic molecule can profoundly alter the electronic properties and, consequently, the reaction pathways.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which can impact the electrophilicity of the enone system. This effect can make the β-carbon more susceptible to nucleophilic attack in Michael additions. Furthermore, the fluorine atom can influence the stereoselectivity of reactions. In some cases, the fluorine atom can participate in directing group strategies in catalyzed reactions, leading to high levels of regio- and enantioselectivity. chemrxiv.org For instance, in palladium-catalyzed three-component coupling reactions, a transient directing group can facilitate the formation of vicinal stereocenters with excellent control. chemrxiv.org

The incorporation of fluorine can also affect the stability of intermediates and transition states, thereby altering reaction kinetics. For example, in the context of fluorinated heterocycle synthesis, the presence of a trifluoromethyl group has been shown to influence the diastereoselectivity and enantioselectivity of Michael additions. buchler-gmbh.com

Catalysis in Synthesis and Transformation of this compound

Catalysis plays a pivotal role in both the synthesis and subsequent transformations of this compound. Various catalytic systems can be employed to enhance reaction rates, yields, and selectivities.

Synthesis:

The synthesis of chalcones, the class of compounds to which this compound belongs, often involves a Claisen-Schmidt condensation. This reaction is typically catalyzed by a base, which deprotonates an α-carbon to form an enolate that then attacks an aldehyde.

Transformations:

Catalysis is extensively used in the transformations of enones. For instance, asymmetric hydrogenation of the carbon-carbon double bond can be achieved using chiral catalysts to produce chiral ketones. nih.gov Similarly, asymmetric Diels-Alder cycloaddition reactions involving fluoroenones can be catalyzed to control the stereochemical outcome. nih.gov

In the context of Michael additions, organocatalysts, such as cinchona alkaloids and their derivatives, have proven effective in promoting enantioselective reactions. buchler-gmbh.com These catalysts can activate the enone and guide the nucleophile to a specific face of the molecule, leading to high enantiomeric excesses. For example, a cinchonine (B1669041) derivative has been used to catalyze the Michael addition of an enolate to a fluorinated enone, resulting in the formation of a pyrroline (B1223166) with high diastereo- and enantioselectivity. buchler-gmbh.com

Transition metal catalysis is also crucial. Palladium-catalyzed reactions, for instance, are used for various transformations, including cross-coupling reactions if a leaving group is present, and for multicomponent reactions that can build molecular complexity in a single step. chemrxiv.org

Theoretical Investigations of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to investigate the reaction mechanisms and pathways of this compound at a molecular level. Density Functional Theory (DFT) is a commonly used method to calculate the geometries of reactants, products, intermediates, and transition states, as well as their corresponding energies. mdpi.comresearchgate.net

These theoretical studies can:

Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational methods can help to distinguish between different possible mechanistic pathways, such as a stepwise or concerted mechanism. For example, theoretical studies have been used to investigate whether certain cycloaddition reactions proceed through a [2+2] or a [3+2] mechanism. scripps.edu

Predict Reactivity and Selectivity: Theoretical calculations can rationalize the observed regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different pathways, chemists can predict which product is likely to be favored. For instance, calculations can show why a particular nucleophile preferentially attacks the β-carbon over the carbonyl carbon in a Michael addition.

Understand the Role of Substituents: The effect of the fluorine atom on the electronic structure and reactivity of the enone can be quantitatively assessed through computational analysis. This includes evaluating its influence on the charge distribution and the energies of molecular orbitals.

Investigate Catalytic Cycles: Theoretical modeling can be used to study the intricate steps of a catalytic cycle, including substrate binding, the chemical transformation, and product release. This can provide insights into how a catalyst enhances the reaction rate and controls selectivity. For example, computational studies have been instrumental in understanding the mechanism of the Sharpless asymmetric dihydroxylation. scripps.edu

Advanced Spectroscopic Characterization of 4 2 Fluorophenyl but 3 En 2 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of 4-(2-Fluorophenyl)but-3-en-2-one, offering insights into the proton, carbon, and fluorine environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different protons in the molecule. For the related compound, 4-phenyl-3-buten-2-one (B7806413), signals appear at 6.79, 7.42, and 7.65 ppm, with a singlet for the methyl group at 2.38 ppm. researchgate.netresearchgate.net In derivatives, the presence of a 2'-fluoro substituent can lead to through-space coupling with protons, a phenomenon observed in various 2'-fluoro-substituted acetophenone (B1666503) derivatives. acs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Generally, sp²-hybridized carbons, such as those in the phenyl ring and the double bond, resonate in the downfield region (110-220 δ), while sp³-hybridized carbons appear in the upfield region (0-90 δ). libretexts.org The carbonyl carbon (C=O) is typically found at the low-field end of the spectrum, between 160 and 220 δ. libretexts.org For E/Z isomers of but-2-ene, the methyl carbons show distinct shifts, as do the carbons of the double bond. docbrown.info In 2-fluorophenol, the carbon atoms of the aromatic ring exhibit specific chemical shifts. chemicalbook.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgaiinmr.com The chemical shifts in ¹⁹F NMR are influenced by the electronic environment of the fluorine atom. aiinmr.com For instance, in the microbial degradation of 2-fluorophenol, distinct ¹⁹F NMR signals were observed for the resulting 3-fluorocatechol (B141901) (-140.4 ppm) and 2-fluoromuconate (-111.8 ppm), using 4-fluorobenzoate (B1226621) as an internal standard at -114.2 ppm. nih.gov The chemical shift range for organofluorine compounds is broad, with CF₃ groups appearing around -50 to -70 ppm and CH₂F groups at -200 to -220 ppm. wikipedia.org

Analysis of Spin-Spin Coupling Constants (e.g., ¹³C-¹⁹F)

Spin-spin coupling between carbon-13 and fluorine-19 nuclei provides valuable information about the molecule's conformation and connectivity. cdnsciencepub.comcdnsciencepub.com These coupling constants can be observed over several bonds. acs.orgcdnsciencepub.com For example, in 2'-fluoro-substituted acetophenone derivatives, through-space ⁴J(C,F) coupling constants ranging from 6.70 to 11.56 Hz have been observed, confirming an s-trans conformation. acs.org The magnitude of these long-range coupling constants can be influenced by factors such as the dihedral angle between the coupled nuclei. cdnsciencepub.com In some cases, ¹³C-¹⁹F coupling can lead to the appearance of extra peaks in the ¹³C NMR spectrum. umn.edu

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound. The IR spectrum of the related compound 4-phenyl-3-buten-2-one, for instance, shows characteristic absorption bands. nist.gov A key feature in the IR spectrum of ketones is the strong absorption band corresponding to the C=O stretching vibration, which typically appears around 1700 cm⁻¹. youtube.com The presence of a conjugated double bond, as in the butenone structure, will also give rise to characteristic C=C stretching vibrations.

Mass Spectrometry Techniques, Including High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook lists mass spectrum data for related compounds like 4-phenyl-3-buten-2-one and 4-(4-chlorophenyl)-3-buten-2-one, which can be used for comparison. nist.govnist.gov High-Resolution Mass Spectrometry (HRMS) would allow for the precise determination of the molecular formula by providing a highly accurate mass measurement. Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture before they are introduced to the mass spectrometer, ensuring the purity of the analyzed compound and aiding in its identification. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within a molecule. For chalcones and their derivatives, the absorption of UV-Vis radiation typically involves π-π* and n-π* transitions within the cinnamoyl system, which comprises the aromatic ring, the α,β-unsaturated double bond, and the carbonyl group. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the aromatic rings and the solvent used for analysis.

While specific experimental UV-Vis spectral data for this compound is not extensively detailed in the reviewed literature, the electronic absorption spectra of several related fluorinated chalcone (B49325) derivatives have been reported. These studies provide valuable insights into the expected spectral behavior of the target compound.

In a study on substituted chalcone derivatives, the UV-Vis absorption spectra were recorded in dimethylformamide (DMF). niscpr.res.in The spectra of these compounds generally exhibit two main absorption bands. The first band, appearing at a longer wavelength, is attributed to the n-π* transition of the carbonyl group, while the band at a shorter wavelength corresponds to the π-π* transition of the conjugated system. niscpr.res.in For instance, a chalcone derivative with a fluorine substituent, (E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was found to exhibit specific absorption maxima. niscpr.res.in Generally, fluorinated chalcones show absorption maxima in the range of 275-440 nm. ontosight.ai

The electronic transitions can be further understood through computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), which can predict the vertical excitation energies and absorption wavelengths. researchgate.net These theoretical calculations often complement experimental findings and help in the assignment of electronic transitions. For example, studies on related chalcones have used TD-DFT to analyze the electronic spectral properties in different solvents, noting bathochromic (red) or hypsochromic (blue) shifts depending on the solvent polarity. nih.gov

Table 1: UV-Vis Absorption Data for a Representative Fluorinated Chalcone Derivative in DMF

| Compound Name | Transition | λmax (nm) |

| (E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one niscpr.res.in | π-π | 260 |

| n-π | 360 |

This table presents data for a structurally related compound to provide an indication of the expected spectral characteristics.

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and other elements, such as nitrogen (N) and halogens (in this case, fluorine (F)). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula.

The molecular formula for this compound is C₁₀H₉FO. ontosight.ai Based on this formula, the theoretical elemental composition can be calculated. The presence of the fluorine atom is a key characteristic of this molecule and its derivatives.

Studies on various fluorinated chalcone derivatives have reported the results of elemental analysis, confirming their successful synthesis. For example, the elemental analysis of (E)-3-(2-fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one was performed, and the found values were in close agreement with the calculated values. Similarly, for other derivatives containing additional substitutions like methoxy (B1213986) or chloro groups, elemental analysis has been a standard characterization method. ontosight.ai

Table 2: Theoretical and Representative Experimental Elemental Analysis Data

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| This compound | C₁₀H₉FO | C | 72.28 | N/A |

| H | 5.46 | N/A | ||

| F | 11.43 | N/A * | ||

| (E)-3-(2-Fluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | C₁₉H₁₉FO₅ | C | 65.89 | 65.55 |

| H | 5.53 | 5.46 | ||

| (E)-3-(3-Chlorophenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one ontosight.ai | C₁₆H₁₂ClFO | C | 69.95 | N/A |

| H | 4.40 | N/A | ||

| (E)-1-(4-Fluoro-3-methylphenyl)-3-(2,4,6-trifluorophenyl)prop-2-en-1-one ontosight.ai | C₁₆H₁₀F₄O | C | 65.31 | N/A |

| H | 3.43 | N/A |

*Experimental data for the specific target compound was not available in the searched literature. The table includes calculated values for the target compound and experimental data for related derivatives to illustrate the typical agreement between calculated and found values.

The consistent agreement between the calculated and found elemental percentages for a range of fluorinated chalcone derivatives underscores the reliability of this method in confirming the elemental composition and purity of these compounds. ontosight.ai

Computational and Theoretical Chemistry Approaches for 4 2 Fluorophenyl but 3 En 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ajchem-a.comresearchgate.net It is frequently employed to predict the properties of chalcone (B49325) derivatives due to its balance of accuracy and computational efficiency. scirp.orgscirp.org DFT calculations, particularly with hybrid functionals like B3LYP, have proven effective in analyzing the structural and electronic characteristics of these compounds. researchgate.netnih.govmdpi.com

Geometry Optimization and Energy Minimization Procedures

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. scirp.orgresearchgate.net For chalcone derivatives, this process is typically carried out using DFT methods, such as B3LYP, to fully unconstrain and optimize the molecular geometry. scirp.orgscirp.org The stability of the optimized structure is confirmed by performing vibrational frequency calculations; the absence of any imaginary frequencies indicates that the geometry represents a true energy minimum. scirp.org These optimized geometries provide the foundation for all subsequent property calculations.

Studies on related chalcone derivatives have shown that the E isomers are generally more stable than the Z isomers. nih.gov The optimization process reveals crucial structural parameters like bond lengths and angles, which are essential for understanding the molecule's conformation and steric interactions. ajchem-a.com For instance, in a study of a related fluorophenyl-containing compound, the optimized structure was found to be non-planar, which can significantly influence its electronic properties. ajchem-a.com

Selection and Impact of Basis Sets on Computational Accuracy

The choice of a basis set is a critical factor that significantly influences the accuracy of DFT calculations. nih.gov A basis set is a set of functions used to create the molecular orbitals. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost. nih.gov

For chalcone derivatives and similar organic molecules, the Pople-style basis sets, such as 6-31G* and 6-311G(d,p), are commonly used in conjunction with the B3LYP functional. scirp.orgscirp.orgresearchgate.netnih.govmdpi.com The inclusion of polarization functions (like 'd' and 'p') and diffuse functions (indicated by '+') is often necessary for accurately describing the electronic distribution, especially in systems with heteroatoms or potential for hydrogen bonding. acs.org For example, the 6-311++G(d,p) basis set has been successfully used to study the structure and properties of a fluorophenyl-containing oxadiazole. ajchem-a.com

Correlation-consistent basis sets, such as the cc-pVTZ, are also employed and are known for their systematic convergence towards the complete basis set limit, offering a good balance between accuracy and computational demand. nih.gov The addition of augmentation functions to these basis sets can be particularly important for describing extended orbitals and electron affinities. gitlab.io The choice of basis set can have a more significant impact on some calculated properties, like IET intensities, than the choice of the exchange-correlation functional itself. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. schrodinger.comwikipedia.org The analysis of these orbitals provides valuable information about a molecule's chemical reactivity, kinetic stability, and electronic transitions. nih.gov

HOMO-LUMO Energy Gap Analysis and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's reactivity and stability. schrodinger.comwikipedia.org A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This gap can be correlated with the electronic absorption spectra of the molecule, as the lowest energy electronic excitation often corresponds to the HOMO-LUMO transition. schrodinger.com

In chalcone derivatives, the HOMO-LUMO gap is influenced by the substituents on the aromatic rings and the planarity of the molecule. nih.gov For instance, increasing the conjugation length in a molecule generally leads to a decrease in the HOMO-LUMO energy gap, which enhances electronic charge transfer properties. nih.gov The solvent environment can also significantly influence the electronic transitions and the distribution of molecular orbitals. acs.org The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity of the molecule. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| (2,3)-dichloro-E-chalcone | -6.21 | -2.25 | 3.96 |

| (2,4)-dichloro-E-chalcone | -6.24 | -2.31 | 3.93 |

| (3,5)-dichloro-E-chalcone | -6.32 | -2.28 | 4.04 |

| (6,8)-chromen | -5.58 | -1.85 | 3.73 |

Electron Density Distribution and Charge Transfer Phenomena

The distribution of electron density in the HOMO and LUMO provides insight into the regions of the molecule that are likely to participate in chemical reactions. scirp.org In many chalcone derivatives, the HOMO is typically localized over the phenyl ring and the α,β-unsaturated carbonyl system, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl group and the adjacent double bond, marking these as the sites for nucleophilic attack. scirp.org

The analysis of electron density can also reveal intramolecular charge transfer (ICT) characteristics. nih.gov ICT occurs when electron density is transferred from a donor part of a molecule to an acceptor part upon electronic excitation. In chalcone systems, the aromatic rings can act as electron donors or acceptors depending on the nature of their substituents. The fluorine atom in 4-(2-Fluorophenyl)but-3-en-2-one, being an electron-withdrawing group, will influence the electron density distribution across the molecule. The study of charge redistribution upon dimerization or interaction with other molecules can demonstrate how configurational arrangements are as important as individual electronic properties in determining charge transfer direction. osti.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the reactive behavior of molecules. nih.gov It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution. nih.govresearchgate.net The MEP surface helps in identifying the regions of a molecule that are rich or deficient in electrons, which are susceptible to electrophilic and nucleophilic attack, respectively. chemrxiv.org

The color-coding of the MEP map is standardized: red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). nih.govdergipark.org.tr Green and yellow areas typically represent regions of neutral or near-neutral potential. nih.gov

Global and Local Reactivity Descriptors and Chemical Potential

Global reactivity descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These descriptors help in understanding the stability and reactivity of a molecule as a whole.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive. Softness is the reciprocal of hardness, so a soft molecule has a small HOMO-LUMO gap and is more reactive.

Electronegativity (χ) : This is a measure of the power of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a better electron acceptor.

Nucleophilicity Index (Nu) : This descriptor measures the electron-donating ability of a molecule.

Table 1: Illustrative Global Reactivity Descriptors for a Chalcone Derivative (Note: This is an example table based on data for related compounds and does not represent calculated values for this compound.)

| Descriptor | Formula | Example Value (eV) |

| HOMO Energy | EHOMO | -6.2 |

| LUMO Energy | ELUMO | -2.1 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.1 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.05 |

| Softness (S) | 1 / (2η) | 0.24 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.15 |

| Electrophilicity (ω) | χ2 / (2η) | 4.20 |

Fukui Functions (f(r)) : These functions indicate the change in electron density at a specific point when an electron is added to or removed from the system. The function f+(r) relates to susceptibility towards a nucleophilic attack (electron acceptance), while f-(r) corresponds to susceptibility towards an electrophilic attack (electron donation).

Dual Descriptor (Δf(r)) : The dual descriptor is considered a more precise tool than Fukui functions for identifying reactive sites. acs.org It is defined as the difference between the nucleophilic and electrophilic Fukui functions. A positive value (Δf(r) > 0) indicates a site prone to nucleophilic attack, whereas a negative value (Δf(r) < 0) signifies a site susceptible to electrophilic attack.

For this compound, these calculations would pinpoint which atoms are most likely to participate in chemical reactions. For example, in a typical chalcone structure, the carbonyl oxygen is often a site for electrophilic attack, while the β-carbon of the enone system is susceptible to nucleophilic attack. Analysis of the Fukui functions and dual descriptor would precisely map these reactive centers, taking into account the electronic influence of the 2-fluorophenyl group.

Theoretical Vibrational Assignments and Spectra Simulation

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes of chemical bonds. DFT calculations are widely used for this purpose, and the results are often scaled to better match experimental data. nih.gov

A theoretical vibrational analysis of this compound would involve optimizing its geometry and then calculating the harmonic vibrational frequencies. This would allow for the assignment of characteristic vibrational modes, such as the C=O stretch of the ketone, the C=C stretch of the enone, and various vibrations associated with the fluorophenyl ring. Such assignments are crucial for confirming the structure of a synthesized compound. Studies on similar molecules, like quinazolinone derivatives, have shown that vibrational wavenumbers calculated via DFT (B3LYP) methods show good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

Molecular Docking Studies for Theoretical Investigation of Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. ontosight.ainist.gov It is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. The technique evaluates the binding affinity, usually reported as a docking score or binding energy (in kcal/mol), and analyzes the non-covalent interactions (like hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the complex.

While no specific molecular docking studies for this compound are publicly documented, chalcone derivatives are known to exhibit a wide range of biological activities and have been the subject of numerous docking studies. nih.gov For example, various chalcone derivatives have been docked into the active sites of enzymes like acetylcholinesterase, a target in Alzheimer's disease treatment, to predict their inhibitory potential. nih.gov A molecular docking study of this compound against a specific biological target would involve:

Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank).

Computationally generating the 3D structure of this compound.

Using docking software to predict the binding mode and calculate the binding affinity.

Analyzing the interactions between the compound and the amino acid residues in the protein's binding site.

This would provide a theoretical basis for its potential biological activity and guide further experimental validation.

Advanced Materials Applications and Fluorination Chemistry Principles

Role as Chemical Building Blocks for Complex Organic Molecules

4-(2-Fluorophenyl)but-3-en-2-one serves as a valuable chemical building block in the synthesis of more complex organic molecules. ontosight.aisigmaaldrich.comsigmaaldrich.com Its structure, featuring an α,β-unsaturated carbonyl system, provides multiple reactive sites for various chemical transformations. wikipedia.orglibretexts.org This allows for the construction of diverse molecular architectures, which is a fundamental aspect of medicinal chemistry, organic chemistry, and materials chemistry. sigmaaldrich.com

The enone moiety is susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition), providing pathways to a wide range of derivatives. libretexts.org For instance, Michael addition reactions allow for the introduction of various functional groups at the β-position, expanding the molecular complexity. libretexts.org Furthermore, the carbonyl group itself can undergo reactions such as condensation and reduction, while the aromatic ring can be further functionalized.

The presence of the fluorine atom also introduces unique reactivity and properties that can be exploited in synthetic strategies. youtube.com Fluorinated building blocks are increasingly utilized in the development of pharmaceuticals, agrochemicals, and advanced materials due to the often-enhanced metabolic stability, bioavailability, and binding affinity conferred by the fluorine atom. youtube.comwikipedia.orgtandfonline.com The synthesis of various fluorinated chalcone (B49325) derivatives has been reported, highlighting their role as precursors to compounds with potential biological activities. nih.govresearchgate.netnih.gov For example, they have been used to synthesize fluorinated 3,4-dihydroxychalcones and other derivatives with potential anti-inflammatory and antitumor activities. nih.gov

Potential in Nonlinear Optical (NLO) Materials Science

Chalcones and their derivatives have emerged as promising candidates for applications in nonlinear optics (NLO). optica.orgnih.gov NLO materials are capable of altering the properties of light, such as its frequency, which is a critical function in technologies like optical data storage, 3D microfabrication, and photodynamic therapy. optica.orgyoutube.com The potential of these organic materials stems from their delocalized π-electron systems, which can lead to superior NLO properties compared to inorganic materials. nih.gov

The general structure of chalcones, with two aromatic rings connected by an α,β-unsaturated carbonyl bridge, provides a framework for electron delocalization. rsc.org This delocalization is a key factor in determining a material's NLO response. nih.gov The modification of substituents on the aromatic rings allows for the fine-tuning of the material's optical properties. optica.org

Theoretical and experimental studies have shown that chalcone derivatives can exhibit significant second-order and third-order NLO responses. nih.govrsc.org For instance, the first hyperpolarizability, a measure of the second-order NLO response, has been determined for various chalcones using techniques like Hyper-Rayleigh Scattering. optica.orgrsc.org The planarity of the chalcone backbone is also believed to contribute to its NLO properties. rsc.org Research on anthracenyl chalcones has demonstrated that the inclusion of different donor substituents can significantly affect their dipole moments and NLO responses, with some derivatives showing high third-order susceptibility values, indicating their potential for optical switching and limiting applications. nih.gov

Strategic Fluorination in Molecular Design and Its Impact on Chemical Properties

The introduction of fluorine into organic molecules, a strategy known as fluorination, is a powerful tool in molecular design that can profoundly alter a compound's physical and chemical properties. wikipedia.orgepa.govrsc.org The unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, are responsible for these effects. wikipedia.orgtandfonline.comnih.gov

Fluorine's high electronegativity (4.0 on the Pauling scale) and the resulting strong carbon-fluorine bond (one of the strongest in organic chemistry) contribute significantly to the increased stability of fluorinated compounds. wikipedia.orgepa.govnih.gov This stability is not only thermal but also metabolic, making fluorination a common strategy in drug design to block metabolic degradation and prolong a drug's half-life. youtube.comtandfonline.comnih.gov

Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, and bioavailability in biological systems. youtube.comnih.govnih.govbenthamscience.commdpi.com The small van der Waals radius of fluorine (1.47 Å), comparable to that of hydrogen (1.20 Å), allows it to replace hydrogen atoms with minimal steric hindrance, while its electronic properties can lead to enhanced binding affinities with biological targets. wikipedia.orgtandfonline.comepa.gov

Influence on Molecular Stability and Chemical Reactivity

However, the high electronegativity of fluorine also introduces significant electronic effects that can alter reactivity. epa.gov The strong electron-withdrawing nature of fluorine can influence the electron density of the entire molecule. epa.govresearchgate.net In the case of α,β-unsaturated systems like this compound, the fluorine atom on the phenyl ring can affect the electrophilicity of the β-carbon, potentially influencing the rates and outcomes of nucleophilic addition reactions. libretexts.orgepa.gov

While the C-F bond itself is generally inert, the presence of fluorine can sometimes lead to unexpected reactivity. nih.gov For example, in certain contexts, defluorination can occur through enzymatic processes or intramolecular reactions. nih.gov It is also known that polyfluorinated olefins, due to the electron-deficient nature of their double bonds, react preferentially with nucleophiles. epa.gov

Stereochemical Considerations in Synthesis and Properties (e.g., E/Z Isomerism)

The synthesis of this compound and related α,β-unsaturated ketones can result in the formation of stereoisomers, specifically E/Z isomers, due to the restricted rotation around the carbon-carbon double bond. studymind.co.uk The arrangement of the substituents on the double bond determines whether the isomer is designated as E (entgegen, opposite) or Z (zusammen, together). studymind.co.uk

The stereochemistry of the double bond can have a significant impact on the molecule's physical, chemical, and biological properties. Different isomers can exhibit different reactivity, stability, and biological activity. The synthesis of chalcones, often achieved through Claisen-Schmidt condensation, can sometimes yield a mixture of E and Z isomers, or selectively produce one isomer depending on the reaction conditions. researchgate.netjocpr.com

For α,β-unsaturated ketones, the E isomer is generally more stable. However, isomerization between the E and Z forms can sometimes be achieved under specific conditions. researchgate.net The specific stereochemistry of this compound is often designated as (E) in chemical databases, indicating that the higher priority groups on each carbon of the double bond are on opposite sides. smolecule.com The stereochemical outcome of synthetic routes to such compounds is an important consideration for their application, as different isomers may have distinct properties and functions.

Comparative Studies and Structure Reactivity Relationships

Analysis of Isomers and Related Fluorinated Enones

The position of the fluorine atom on the phenyl ring of 4-phenylbut-3-en-2-one affords three positional isomers: 4-(2-fluorophenyl)but-3-en-2-one, 4-(3-fluorophenyl)but-3-en-2-one, and 4-(4-fluorophenyl)but-3-en-2-one. These isomers, while structurally similar, exhibit notable differences in their reactivity and spectroscopic properties due to the distinct electronic and steric environments created by the fluorine substituent.

The synthesis of these fluorinated chalcones is commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with a ketone, in this case, acetone. ebyu.edu.trmagritek.com The reactivity of the fluorobenzaldehyde isomers in this condensation can be influenced by the position of the fluorine atom. Generally, aldehydes are more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ebyu.edu.tr

The electronic nature of the fluorine atom, being highly electronegative, plays a crucial role. While it is inductively electron-withdrawing, it also exhibits a mesomeric electron-donating effect. The interplay of these effects, which varies with the ortho, meta, and para positions, influences the electrophilicity of the carbonyl carbon in the starting benzaldehyde and the resulting enone.

Table 1: Comparison of Isomers and Related Fluorinated Enones

| Compound | Position of Fluorine | Expected Influence on Reactivity | Key Spectroscopic Features (Predicted) |

| This compound | Ortho | Steric hindrance from the ortho-substituent may influence reaction rates. The inductive effect of fluorine is pronounced. | Complex aromatic region in ¹H NMR due to proximity to the double bond. Significant ¹⁹F-¹H and ¹⁹F-¹³C coupling. |

| 4-(3-Fluorophenyl)but-3-en-2-one | Meta | Primarily inductive electron-withdrawing effect, leading to increased electrophilicity of the β-carbon. | Distinct splitting patterns in the aromatic region of the ¹H NMR spectrum. |

| 4-(4-Fluorophenyl)but-3-en-2-one | Para | A combination of inductive withdrawal and mesomeric donation. Generally, leads to high reactivity in nucleophilic aromatic substitutions. acgpubs.org | More simplified aromatic region in the ¹H NMR spectrum compared to the ortho isomer. |

| 2-Fluoroenones | Fluorine on the double bond | The fluorine atom directly on the enone backbone significantly alters the reactivity of the double bond, making it a target for various nucleophilic additions. acs.org | Characteristic shifts for the vinyl fluoride (B91410) protons and carbons in NMR spectra. |

Structure-Reactivity Relationship (SRR) Investigations of this compound and Analogues

The reactivity of α,β-unsaturated ketones like this compound is primarily centered around the conjugated system, which offers two sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-addition or Michael addition). libretexts.orgmasterorganicchemistry.com The fluorine substituent on the phenyl ring modulates the electrophilicity of these sites.

The electron-withdrawing nature of the fluorine atom is expected to enhance the electrophilic character of the β-carbon, making it more susceptible to Michael addition. This effect can be quantified through kinetic studies of reactions with various nucleophiles, such as thiols. nsf.gov The rate of addition is influenced by both the electronic properties of the Michael acceptor and the nucleophilicity of the attacking species. nih.gov

For this compound, the ortho-position of the fluorine atom introduces a steric component in addition to its electronic effects. This steric hindrance could potentially influence the approach of a nucleophile to the β-carbon, possibly leading to different reaction rates or selectivities compared to its meta and para isomers.

The introduction of fluorine can lead to what is known as the "negative fluorine effect," where the high electronegativity of fluorine can decrease the reactivity of adjacent carbanions in certain reactions. rsc.org However, in the context of Michael additions, the electron-withdrawing nature generally enhances the reactivity of the acceptor.

Table 2: Structure-Reactivity Data for Chalcone (B49325) Analogues in Michael Additions

| Michael Acceptor | Nucleophile | Reaction Conditions | Observed Reactivity/Kinetics | Reference |

| Fluorinated Chalcones | Various | Not specified | Fluorine substitution can lead to significant changes in physical and chemical properties due to its high electronegativity. nih.gov | nih.gov |

| 4-Phenyl-3-butyn-2-one | 1,3-Propanedithiol | Not specified | Near quantitative yields of the double addition product. nih.gov | nih.gov |

| Electrophilic Alkynes | Thiophenol | Organobase catalyst | Efficient conjugate addition. nih.gov | nih.gov |

| Fluorinated Michael Acceptors | Various Nucleophiles | Not specified | Fluorinated enones readily participate in conjugate addition reactions. acs.org | acs.org |

Analytical Method Development and Characterization Advancement

Development of Novel Separation Techniques

The separation and quantification of 4-(2-Fluorophenyl)but-3-en-2-one from reaction mixtures, intermediates, and potential impurities necessitate the use of advanced chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones for the analysis of such compounds.

In the realm of HPLC, the development of methods often involves reversed-phase columns, such as C18 or C8, which are effective for separating moderately polar compounds like chalcones. The mobile phase typically consists of a mixture of an aqueous component (water, often with a buffer like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic modifier (commonly acetonitrile (B52724) or methanol). Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to ensure the efficient elution of all components in a complex sample.

For gas chromatography, the volatility and thermal stability of this compound allow for its analysis. A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, is generally suitable. The selection of the appropriate temperature program for the GC oven is critical to achieve good separation of the analyte from any related substances.

While specific published methods for the dedicated analysis of this compound are not extensively detailed in publicly available literature, the analytical parameters can be inferred from studies on structurally similar fluorinated chalcones.

Table 1: Illustrative Chromatographic Parameters for the Analysis of Fluorinated Chalcones

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase |

| Mobile Phase/Carrier Gas | Gradient of water (with 0.1% formic acid) and acetonitrile | Helium or Nitrogen at a constant flow rate |

| Flow Rate | 1.0 mL/min | 1.0 - 2.0 mL/min |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Volume | 5 - 20 µL | 1 µL (split or splitless injection) |

| Oven Temperature Program | Isocratic or gradient temperature control | Initial temperature of 100-150°C, ramped to 250-300°C |

Integration of Hyphenated Techniques for Comprehensive Characterization

For a thorough structural elucidation and to ensure the unambiguous identification of this compound, the integration of separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, is indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for the analysis of volatile compounds. Following the separation of the analyte by GC, the mass spectrometer provides information on the mass-to-charge ratio of the compound and its fragments. This data is crucial for confirming the molecular weight and for obtaining a characteristic fragmentation pattern that serves as a chemical fingerprint. For this compound, with a molecular weight of approximately 164.18 g/mol , the molecular ion peak [M]+ at m/z 164 would be expected.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another vital hyphenated technique, especially for less volatile or thermally labile compounds. It combines the separation power of HPLC with the detection capabilities of mass spectrometry. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each proton and carbon atom in the molecule. The presence of the fluorine atom will introduce characteristic splitting patterns in the signals of nearby protons and carbons (H-F and C-F coupling).

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, the carbon-carbon double bond (C=C) of the enone system, and the C-F bond of the fluorophenyl group.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular ion peak [M]+ at m/z ≈ 164. Characteristic fragmentation pattern including loss of methyl and carbonyl groups. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for aromatic protons (multiplets), vinylic protons (doublets), and methyl protons (singlet). Coupling between protons and the fluorine atom would be observed. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for the carbonyl carbon, vinylic carbons, aromatic carbons, and the methyl carbon. Carbon-fluorine coupling would be evident for the carbons of the fluorophenyl ring. |

| Infrared (IR) Spectroscopy | Strong absorption band for the C=O stretch (around 1670-1690 cm⁻¹), C=C stretch (around 1620-1640 cm⁻¹), and C-F stretch (around 1100-1250 cm⁻¹). |

The synergistic use of these hyphenated and spectroscopic techniques provides a comprehensive and robust analytical characterization of this compound, ensuring its identity, purity, and quality.

常见问题

Q. What methodologies assess the bioactivity of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。